molecular formula C11H21NO4 B8099946 (R)-tert-Butyl 3-((R)-1-hydroxyethyl)morpholine-4-carboxylate

(R)-tert-Butyl 3-((R)-1-hydroxyethyl)morpholine-4-carboxylate

Cat. No.: B8099946
M. Wt: 231.29 g/mol
InChI Key: QEHPTNBZJUDZGO-RKDXNWHRSA-N
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Description

®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 3-aminomorpholine-4-carboxylate with an appropriate hydroxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste. The use of flow microreactors also enhances the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions include the oxidized form of the compound with a carbonyl group, the reduced form with a hydroxyethyl group, and substituted derivatives with various nucleophiles.

Scientific Research Applications

®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate is unique due to its combination of a hydroxyethyl group and a morpholine ring, which imparts distinct chemical and biological properties. Unlike tert-butylhydroquinone, which is primarily used as an antioxidant, ®-tert-Butyl 3-(®-1-hydroxyethyl)morpholine-4-carboxylate has broader applications in chemistry, biology, and medicine. Additionally, its structural features make it a valuable tool in the study of enzyme mechanisms and drug discovery.

Properties

IUPAC Name

tert-butyl (3R)-3-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHPTNBZJUDZGO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1COCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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